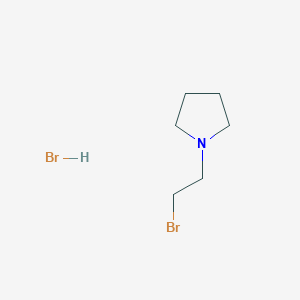
7-甲基-1H-吲唑-5-醇
描述
7-Methyl-1H-indazol-5-ol is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
科学研究应用
7-Methyl-1H-indazol-5-ol has a wide range of applications in scientific research, including:
作用机制
Target of Action
Indazole derivatives, which include 7-methyl-1h-indazol-5-ol, have been found to inhibit enzymes such as monoamine oxidase (mao) and d-amino acid oxidase (daao) . They also have potential inhibitory effects on kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various biological processes, including neurotransmitter metabolism and cell cycle regulation .
Mode of Action
For instance, they can inhibit the activity of enzymes such as MAO and DAAO . They can also regulate kinases like CHK1, CHK2, and h-sgk, which can influence the progression of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The physicochemical properties of indazole derivatives, which would influence their pharmacokinetics, have been studied .
Result of Action
Indazole derivatives have been associated with various biological activities, suggesting that they can have diverse molecular and cellular effects .
生化分析
Biochemical Properties
7-Methyl-1H-indazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators such as prostaglandins . By inhibiting COX-2, 7-Methyl-1H-indazol-5-ol exhibits anti-inflammatory properties. Additionally, it has been shown to interact with matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components
Cellular Effects
The effects of 7-Methyl-1H-indazol-5-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Methyl-1H-indazol-5-ol has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in osteoarthritis cartilage explants . This inhibition leads to a reduction in inflammation and catabolic processes within the cells. Furthermore, 7-Methyl-1H-indazol-5-ol affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 7-Methyl-1H-indazol-5-ol involves several key interactions at the molecular level. It exerts its effects primarily through binding interactions with specific biomolecules. For example, 7-Methyl-1H-indazol-5-ol binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with MMP-13, leading to the inhibition of extracellular matrix degradation . These binding interactions are crucial for the compound’s anti-inflammatory and protective effects on tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-1H-indazol-5-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 7-Methyl-1H-indazol-5-ol remains stable under physiological conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that 7-Methyl-1H-indazol-5-ol can sustain its anti-inflammatory effects without significant loss of potency, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methyl-1H-indazol-5-ol vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and protective effects without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.
Metabolic Pathways
7-Methyl-1H-indazol-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of 7-Methyl-1H-indazol-5-ol.
Transport and Distribution
The transport and distribution of 7-Methyl-1H-indazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 7-Methyl-1H-indazol-5-ol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Methyl-1H-indazol-5-ol plays a critical role in its activity and function. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments. Understanding these localization patterns is important for elucidating the precise mechanisms of action of 7-Methyl-1H-indazol-5-ol and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-5-ol can be achieved through several methods, including:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Metal-Free Reactions: These reactions utilize non-metallic reagents and solvents to achieve the cyclization of hydrazones or azides.
Industrial Production Methods: Industrial production of 7-Methyl-1H-indazol-5-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Types of Reactions:
Oxidation: 7-Methyl-1H-indazol-5-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert nitro or azido derivatives of 7-Methyl-1H-indazol-5-ol to the corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
相似化合物的比较
1H-Indazole: Lacks the methyl and hydroxyl groups present in 7-Methyl-1H-indazol-5-ol.
2H-Indazole: A tautomeric form of indazole with different chemical properties.
5-Hydroxyindazole: Similar to 7-Methyl-1H-indazol-5-ol but lacks the methyl group at the 7-position.
Uniqueness: 7-Methyl-1H-indazol-5-ol is unique due to the presence of both a hydroxyl group at the 5-position and a methyl group at the 7-position. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
7-methyl-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZFNRZRZEZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629065 | |
| Record name | 7-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478841-61-1 | |
| Record name | 7-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

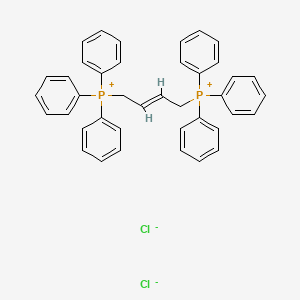

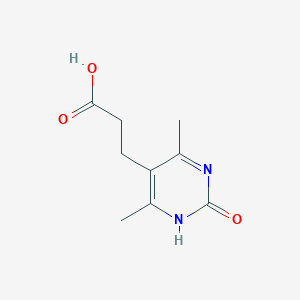
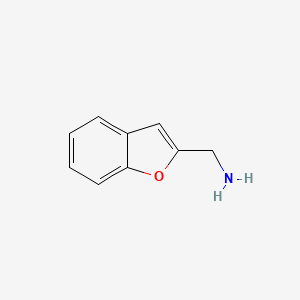
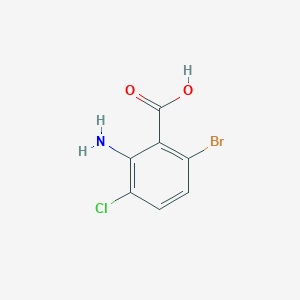
![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)
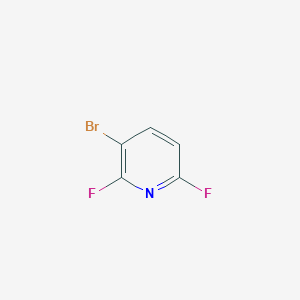
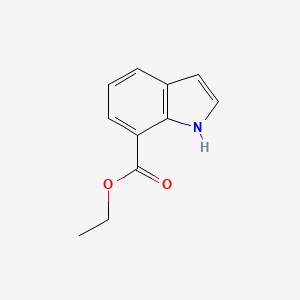


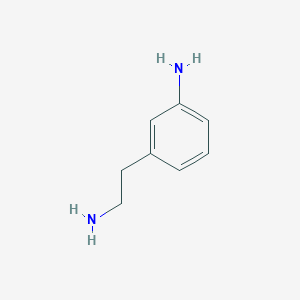
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)
